REACTION_CXSMILES
|
Cl[CH:2]([CH3:6])[C:3](=O)[CH3:4].[CH3:7][O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([NH2:15])=[O:14])=[CH:11][CH:10]=1>>[CH3:7][O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]2[O:14][C:2]([CH3:6])=[C:3]([CH3:4])[N:15]=2)=[CH:11][CH:10]=1
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Name
|
|
Quantity
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2.1 g
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Type
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reactant
|
Smiles
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ClC(C(C)=O)C
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Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)N)C=C1
|
Control Type
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UNSPECIFIED
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Setpoint
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115 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After the completion of the reaction mixture (TLC monitoring), the reaction mixture was evaporated to dryness under reduced pressure
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Type
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CUSTOM
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Details
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the residue was purified over silica gel (230-400 M, 20% EtOAc-Hexane)
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Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=1OC(=C(N1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.17 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |